molecular formula C11H12N4O2 B14431338 N-Benzyl-4-(methylamino)-1,2,5-oxadiazole-3-carboxamide CAS No. 82142-69-6

N-Benzyl-4-(methylamino)-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B14431338
CAS No.: 82142-69-6
M. Wt: 232.24 g/mol
InChI Key: GKZVOCMSGAYMCQ-UHFFFAOYSA-N
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Description

N-Benzyl-4-(methylamino)-1,2,5-oxadiazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-(methylamino)-1,2,5-oxadiazole-3-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

    N-Benzylation: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.

    Methylation: The methylamino group can be introduced through reductive amination or other suitable methods.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can occur at the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place, especially at the benzyl and oxadiazole moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like benzyl halides for nucleophilic substitution and electrophiles for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position may yield benzaldehyde derivatives.

Scientific Research Applications

N-Benzyl-4-(methylamino)-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biology: It may serve as a probe or ligand in biological studies to understand enzyme interactions or cellular processes.

    Industry: The compound can be utilized in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-Benzyl-4-(methylamino)-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

  • N-Benzyl-4-(methylamino)-1,2,5-oxadiazole-3-carboxylate
  • N-Benzyl-4-(methylamino)-1,2,5-thiadiazole-3-carboxamide
  • N-Benzyl-4-(methylamino)-1,2,5-triazole-3-carboxamide

Comparison: N-Benzyl-4-(methylamino)-1,2,5-oxadiazole-3-carboxamide is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. Compared to thiadiazoles and triazoles, oxadiazoles often exhibit different reactivity and stability profiles, making them suitable for specific applications in drug design and materials science.

Properties

CAS No.

82142-69-6

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

N-benzyl-4-(methylamino)-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C11H12N4O2/c1-12-10-9(14-17-15-10)11(16)13-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15)(H,13,16)

InChI Key

GKZVOCMSGAYMCQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NON=C1C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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